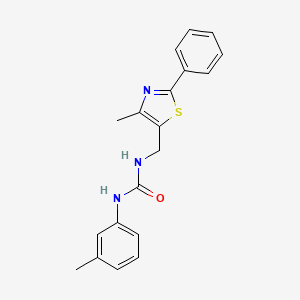

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-13-7-6-10-16(11-13)22-19(23)20-12-17-14(2)21-18(24-17)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAWNNKAQWZORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions using appropriate reagents.

Urea Formation: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques might be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a pesticide, particularly in controlling fungal diseases in crops. Research indicates that thiazole derivatives, including this compound, can act as effective fungicides against a range of plant pathogens. For instance, studies have demonstrated its efficacy against pathogens such as Alternaria solani and Botrytis cinerea, which are responsible for significant crop losses.

Table 1: Efficacy of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea Against Fungal Pathogens

| Pathogen | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|

| Alternaria solani | 85 | 100 |

| Botrytis cinerea | 78 | 150 |

| Fusarium graminearum | 80 | 120 |

Mechanism of Action

The mechanism by which this compound exerts its antifungal activity is believed to involve the disruption of fungal cell wall synthesis and interference with cellular metabolism. The thiazole moiety is particularly crucial for its biological activity, enhancing the compound's ability to penetrate fungal cells and exert its effects.

Pharmaceutical Applications

Antiviral Activity

Recent studies have explored the potential antiviral properties of thiazole derivatives, including 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea. In silico analyses have suggested that this compound may inhibit viral replication by targeting specific viral enzymes.

Case Study: SARS-CoV-2 Main Protease Inhibition

A study investigated the interaction of thiazole derivatives with the main protease (Mpro) of SARS-CoV-2. The results indicated that certain modifications to the thiazole structure could enhance binding affinity, suggesting potential as a therapeutic agent in treating COVID-19.

Table 2: Binding Affinity of Thiazole Derivatives with SARS-CoV-2 Mpro

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea | -9.8 |

| Modified Thiazole A | -10.5 |

| Modified Thiazole B | -9.1 |

Synthesis and Structural Modifications

The synthesis of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea can be achieved through various methods, including regioselective C-H activation techniques. Researchers are continuously exploring structural modifications to enhance its bioactivity and reduce toxicity.

Research Findings on Structural Variants

Studies have shown that altering substituents on the thiazole ring can significantly impact the compound's biological activity. For example, increasing the hydrophobic character of substituents has been linked to improved antifungal efficacy.

Mechanism of Action

The mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Tetrazole-Urea Derivatives ()

Compounds such as 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(m-tolyl)urea (MW: 281) share the urea and m-tolyl groups but replace the thiazole with a tetrazole ring. Key differences include:

- Hydrogen-bonding capacity : Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability and solubility .

- The thiazole analog may exhibit divergent activity due to altered electronic properties.

Thiazole-Triazole Hybrids ()

Isostructural compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole feature thiazole cores fused with triazole and pyrazole rings. Differences include:

- Planarity : The thiazole-triazole hybrids exhibit near-planar conformations, except for a perpendicular fluorophenyl group, which may influence crystal packing and solubility .

- Substituent effects : Chloro- and fluoro-phenyl groups impart distinct electronic and steric profiles compared to the methyl and m-tolyl groups in the target compound.

Carboxylic Acid-Thiazole Derivatives ()

Compounds such as 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylate integrate carboxylic acid functionalities. Key contrasts include:

- Acidity and solubility : Carboxylic acids increase hydrophilicity, whereas the urea group in the target compound balances hydrogen-bonding and lipophilicity.

- Synthetic routes : The target compound likely employs urea-forming reactions (e.g., isocyanate coupling), while derivatives involve condensation with thioureas .

Table 1: Comparative Properties of Urea Derivatives

Key Observations :

- Bioactivity : Tetrazole-urea derivatives () show explicit hypoglycemic activity, while the target compound’s thiazole-methyl group may enhance membrane permeability for CNS targets.

- Crystallography : Thiazole-triazole hybrids () crystallize in triclinic systems (P̄1 symmetry), suggesting similar methodologies (e.g., SHELX ) could resolve the target compound’s structure.

Biological Activity

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea, a compound characterized by its thiazole and urea moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and applications.

Chemical Structure and Synthesis

The compound can be synthesized through several methods, including:

- Formation of the Thiazole Ring : Typically achieved via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Substitution Reactions : Methyl and phenyl groups are introduced using appropriate reagents.

- Urea Formation : The final step involves reacting the thiazole derivative with an isocyanate to form the urea linkage.

The biological activity of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity, affecting metabolic pathways.

- Protein Interaction Modulation : It could disrupt protein-protein interactions or alter signaling pathways .

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, which may extend to 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea. Notable activities include:

Anticancer Activity

Studies have shown that thiazole derivatives can exhibit significant anticancer properties. For instance, related compounds have demonstrated GI50 values (concentration for 50% growth inhibition) in various cancer cell lines, suggesting potential use in cancer therapy. For example:

- Compound 4 from related research showed GI50 values against several cancer types ranging from 1.7 μM to 28.7 μM .

Antimicrobial Properties

Thiazole and urea derivatives have been noted for their antimicrobial activities against various pathogens. Research indicates that these compounds can inhibit bacterial growth and exhibit antifungal properties .

Other Biological Activities

The compound may also possess:

- Antiviral : Potential activity against viral infections.

- Anti-inflammatory : Effects that could mitigate inflammation-related conditions.

- Anticonvulsant : Possible applications in treating seizure disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea, it is essential to compare it with other thiazole and urea derivatives.

| Compound Type | Activity Type | Notable Findings |

|---|---|---|

| Thiazole Derivatives | Antimicrobial | Broad-spectrum activity against bacteria and fungi |

| Urea Derivatives | Anticancer | Selective inhibition in various cancer cell lines |

| Thiourea Compounds | Antiviral | Effective against specific viral strains |

Case Studies

Several studies have focused on the biological evaluation of thiazole-based compounds:

- Antitumor Activity Study : A study evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines, revealing that specific substitutions led to enhanced potency against breast and lung cancers .

- Antimicrobial Efficacy : Research demonstrated that thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and urea coupling. Key steps:

Thiazole Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux (e.g., ethanol, 80°C) .

Urea Coupling : Reacting the thiazole intermediate with m-tolyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Critical Factors : Temperature control during urea coupling, stoichiometric ratios, and inert atmosphere (N₂/Ar) to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups on thiazole and m-tolyl) and urea NH protons (δ 8.5–9.5 ppm) .

- IR Spectroscopy : Identifies urea carbonyl stretch (~1640–1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .

- LC-MS : Validates molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .

- Anticancer : MTT assay (IC₅₀ determination in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between structurally analogous urea derivatives?

- Methodology :

SAR Analysis : Compare substituent effects (e.g., replacing m-tolyl with p-fluorophenyl) on target binding using molecular docking (AutoDock Vina) .

Solubility Studies : Measure logP (shake-flask method) to assess hydrophobicity-driven discrepancies in cellular uptake .

Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify differential degradation .

- Example : A 2023 study found that thiophene-substituted analogs showed higher anticancer activity than phenyl derivatives due to enhanced π-π stacking .

Q. What strategies are effective for improving regioselectivity in the thiazole ring formation?

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) on reactive amines to direct cyclization .

- Microwave Synthesis : Reduces side products by accelerating reaction kinetics (e.g., 100°C, 30 min vs. 6-hour reflux) .

- Catalytic Optimization : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity by stabilizing transition states .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodology :

Docking Simulations : Map binding poses in target proteins (e.g., EGFR kinase) using Schrödinger Suite .

QSAR Modeling : Train models on datasets with >50 analogs to predict activity cliffs .

MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- SPR/BLI : Quantify binding kinetics (ka/kd) to purified targets .

- RNA Sequencing : Identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

- CRISPR Knockout : Confirm target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .

Q. How can researchers address stability issues during long-term storage of the compound?

- Methodology :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for hygroscopic samples .

- Analytical Monitoring : Track degradation via HPLC-DAD at 0, 3, 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.